2',3'-Didehydro-2',3'-dideoxyuridine (d4U) is a synthetic nucleoside analogue . Structurally similar to naturally occurring nucleosides, it plays a crucial role in scientific research, particularly in the field of antiviral drug discovery. d4U has been investigated for its potential as an anti-HIV agent, although it generally exhibits less potency compared to other nucleoside analogues like 2',3'-didehydro-2',3'-dideoxythymidine (d4T) .
Related Compounds
2',3'-Dideoxyuridine (ddU)
Compound Description: 2',3'-Dideoxyuridine (ddU) is a nucleoside analogue that lacks the 3'-hydroxyl group of the deoxyribose sugar moiety. It exhibits minimal anti-HIV activity due to its inefficient phosphorylation to the active triphosphate form .
Relevance: ddU is structurally very similar to d4U, differing only in the presence of a double bond between the 2' and 3' carbons in d4U. This subtle difference significantly impacts their biological activity, with d4U showing more potent anti-HIV activity. Research suggests that applying the 'ProTide' approach, which involves attaching specific phosphoramidate groups, can enhance the anti-HIV activity of ddU but not d4U . This difference highlights how minor structural changes can drastically influence a compound's biological properties and its potential as a drug candidate.
d4U Aryl Triester Phosphoramidates
Compound Description: These are a series of d4U derivatives modified with various aryl triester phosphoramidate groups at the 5'-position . These modifications aim to improve cellular uptake and bypass the first phosphorylation step, potentially increasing their efficacy as anti-HIV agents.
Relevance: These derivatives directly modify the d4U structure, attempting to overcome its limitations as an anti-HIV agent. While the 'ProTide' approach effectively enhances the activity of the structurally similar ddU, it does not yield the same results for d4U, suggesting potential differences in their intracellular metabolism or interactions with target enzymes . This highlights the complexities of drug design and the need for individual optimization strategies for structurally similar compounds.
d4U Monophosphate
Compound Description: This compound is the direct product of the first phosphorylation step in the activation pathway of d4U . Its formation is crucial for subsequent phosphorylation steps leading to the active triphosphate form, which inhibits HIV reverse transcriptase.
Relevance: Enzymatic assays have revealed that d4U phosphoramidates are efficiently cleaved to release d4U monophosphate . Despite this efficient first step, the lack of significant anti-HIV activity of these phosphoramidates suggests a bottleneck at the second or third phosphorylation steps. This finding highlights the importance of considering all stages of a drug's metabolic pathway, not just the initial activation step.
3'-Azido-3'-deoxy-4-thiothymidine (3)
Compound Description: This compound is a thiated analogue of the well-known anti-HIV drug Azidothymidine (AZT) . The oxygen-sulfur exchange at the C-4 carbonyl aims to enhance lipophilicity and improve delivery across the blood-brain barrier for treating AIDS-associated neurological disorders.
Relevance: While not directly derived from d4U, the study on 3'-Azido-3'-deoxy-4-thiothymidine (3) provides critical insights into modifying nucleoside analogues for improved pharmacological properties . This research highlights the ongoing efforts to optimize existing anti-HIV drugs and explore structural modifications for targeted delivery and enhanced efficacy against specific HIV-related complications.
Compound Description: These are four optical isomers of d4U substituted with a 5-o-carboranyl moiety on the uracil base . This bulky, electron-deficient group significantly influences the compound's lipophilicity and may impact its interactions with biological targets.
3'-Deoxy-3'-ethynyl-ara-uridine and 3'-Deoxy-3'-ethenyl-ara-uridine
Compound Description: These compounds are branched-chain sugar nucleoside analogues synthesized by reacting 1-(2,3-Epoxy-5-O-trityl-beta-D-lyxofuranosyl)uracil with ethynyl lithium, followed by reduction in the case of the ethenyl derivative . These modifications introduce structural variations at the 3'-position of the sugar moiety.
Relevance: While not directly tested for anti-HIV activity in the study, these compounds exemplify the exploration of structural diversity around the nucleoside scaffold for potential therapeutic applications . Their synthesis highlights the possibility of incorporating various functional groups at different positions of the sugar moiety, potentially influencing the compound's interactions with biological targets and pharmacological properties.
2',3'-Didehydro-2',3'-dideoxycytidine (d4C)
Compound Description: d4C is the cytosine counterpart of d4U, differing only in the base moiety . Like d4U, it also serves as a chain terminator during DNA synthesis.
Relevance: The study investigates 3'-carbon-substituted d4U and d4C analogues for antiviral activity . This comparison helps delineate the role of the base moiety in the biological activity of these didehydro-dideoxynucleosides. The lack of significant activity in both series suggests that modifications at the 3'-position might be detrimental to their antiviral properties.
5'-Tritylamino-2',5'-dideoxyuridine (2j)
Compound Description: This compound is a potent and selective inhibitor of Plasmodium falciparum dUTPase, an enzyme essential for parasite DNA replication .
Relevance: Although not directly related to d4U's anti-HIV activity, 5'-Tritylamino-2',5'-dideoxyuridine (2j) showcases the potential of modified nucleosides as inhibitors of crucial enzymes in other pathogens . This research highlights the broader therapeutic potential of nucleoside analogues beyond their established role in antiviral therapy.
Compound Description: Similar to 2j, this compound exhibits potent and selective inhibitory activity against Plasmodium falciparum dUTPase, making it a promising lead for developing new antimalarial drugs .
Relevance: 5'-O-Triphenylsilyl-2',3'-didehydro-2',3'-dideoxyuridine (5h) shares structural similarities with d4U, demonstrating the potential for adapting nucleoside analogues to target different therapeutic areas, including parasitic infections like malaria . This example highlights the versatility of nucleoside scaffolds and their potential to be tailored for diverse pharmacological targets.
Overview
2',3'-Didehydro-2',3'-dideoxyuridine is a synthetic nucleoside derivative of uridine, characterized by the absence of two hydroxyl groups at the 2' and 3' positions of the ribose sugar, as well as a double bond between the 2' and 3' carbon atoms. This compound is notable for its antiviral properties, particularly against human immunodeficiency virus types 1 and 2. The structural modifications confer unique biological activities that are being explored for therapeutic applications in antiviral treatments.
Source and Classification
2',3'-Didehydro-2',3'-dideoxyuridine is classified as a dideoxynucleoside, which is a category of nucleosides lacking both the 2' and 3' hydroxyl groups. This classification is significant because such modifications often enhance the stability and efficacy of nucleosides as antiviral agents. The compound is synthesized through various chemical methods, which are detailed in subsequent sections.
Synthesis Analysis
Methods
The synthesis of 2',3'-didehydro-2',3'-dideoxyuridine typically involves several key steps:
Starting Material: The synthesis often begins with uridine or its derivatives.
Formation of Key Intermediates: A crucial intermediate, such as 2,5-anhydro-3-deoxy-4,6-di-O-benzoyl-2,3-didehydroglucononitrile, is prepared through multi-step reactions including diazotization and perbenzoylation .
Final Steps: The final compound is synthesized via reactions involving mercuric acetate in acetonitrile, followed by reduction steps to yield the desired dideoxynucleoside .
Technical Details
Molecular Structure Analysis
Structure
The molecular formula for 2',3'-didehydro-2',3'-dideoxyuridine is C9H11N2O4. Its structure features:
A ribose sugar with a double bond between the 2' and 3' carbons.
The uracil base attached to the sugar moiety.
Data
The compound's molecular weight is approximately 213.20 g/mol. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used techniques to confirm its structure during synthesis.
Chemical Reactions Analysis
Reactions
The reactivity of 2',3'-didehydro-2',3'-dideoxyuridine includes:
Hydrolysis: Under certain conditions, it can degrade to yield other nucleosides or nucleobases .
Phosphorylation: The compound can undergo phosphorylation to form active triphosphate derivatives, which are essential for its antiviral activity .
Technical Details
The hydrolysis reaction can be monitored using chromatographic techniques, allowing researchers to track the stability and degradation pathways of the compound in various conditions.
Mechanism of Action
Process
The mechanism by which 2',3'-didehydro-2',3'-dideoxyuridine exerts its antiviral effects primarily involves:
Inhibition of Viral Reverse Transcriptase: The compound mimics natural nucleotides but lacks essential hydroxyl groups, preventing proper incorporation into viral DNA during replication.
Chain Termination: Once incorporated into viral DNA, it leads to premature termination of the growing DNA chain.
Data
Studies have shown that derivatives of this compound exhibit varying degrees of anti-HIV activity depending on their phosphorylation state and structural modifications .
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically presented as a white to off-white powder.
Solubility: Soluble in water and organic solvents like methanol and ethanol.
Chemical Properties
Stability: Sensitive to hydrolysis under acidic or basic conditions.
Melting Point: Specific melting points can vary based on purity but are generally around 150°C.
Relevant analyses often include spectroscopic techniques (NMR, UV-Vis) to determine purity and structural integrity.
Applications
Scientific Uses
Antiviral Research: Primarily investigated for its potential in treating HIV infections due to its ability to inhibit reverse transcriptase.
Pharmaceutical Development: Used as a lead compound for developing new antiviral drugs with improved efficacy and reduced side effects.
Molecular Biology Tools: Employed in research settings for studying nucleotide metabolism and viral replication mechanisms.
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D-cysteine is an optically active form of cysteine having D-configuration. It is a cysteine and a D-alpha-amino acid. It is a conjugate base of a D-cysteinium. It is a conjugate acid of a D-cysteinate(1-). It is an enantiomer of a L-cysteine. It is a tautomer of a D-cysteine zwitterion. A thiol-containing non-essential amino acid that is oxidized to form CYSTINE. D-Cysteine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). D-cysteine is a natural product found in Indigofera hirsuta, Gossypium hirsutum, and other organisms with data available.
D-aspartic acid is the D-enantiomer of aspartic acid. It has a role as a mouse metabolite. It is an aspartic acid and a D-alpha-amino acid. It is a conjugate acid of a D-aspartate(1-). It is an enantiomer of a L-aspartic acid. D-Aspartic acid is a natural product found in Pinus densiflora, Cyperus aromaticus, and other organisms with data available. The D-isomer of ASPARTIC ACID.
D-asparagine is an optically active form of asparagine having D-configuration. It is a D-alpha-amino acid and an asparagine. It is a conjugate base of a D-asparaginium. It is a conjugate acid of a D-asparaginate. It is an enantiomer of a L-asparagine. It is a tautomer of a D-asparagine zwitterion. A non-essential amino acid that is involved in the metabolic control of cell functions in nerve and brain tissue. It is biosynthesized from ASPARTIC ACID and AMMONIA by asparagine synthetase. (From Concise Encyclopedia Biochemistry and Molecular Biology, 3rd ed) D-Asparagine is a natural product found in Arabidopsis thaliana and Saccharomyces cerevisiae with data available.
Alanine is an alpha-amino acid that consists of propionic acid bearing an amino substituent at position 2. It has a role as a fundamental metabolite. It is functionally related to a propionic acid. It is a conjugate base of an alaninium. It is a conjugate acid of an alaninate. It is a tautomer of an alanine zwitterion. Alanine is a non-essential amino acid that occurs in high levels in its free state in plasma. It is produced from pyruvate by transamination. It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system. DL-Alanine is a natural product found in Drosophila melanogaster, Populus tremula, and other organisms with data available. Alanine is a small non-essential amino acid in humans, Alanine is one of the most widely used for protein construction and is involved in the metabolism of tryptophan and vitamin pyridoxine. Alanine is an important source of energy for muscles and central nervous system, strengthens the immune system, helps in the metabolism of sugars and organic acids, and displays a cholesterol-reducing effect in animals. (NCI04) DL-Alanine is a racemic mixture of alanine, a non-essential alpha-amino acid. Alanine is one of the most common residues for protein synthesis and is involved in the metabolism of tryptophan and vitamin pyridoxine. Furthermore, alanine is an important source of energy for muscles and central nervous system. It strengthens the immune system, helps in the metabolism of sugars and organic acids, and displays a cholesterol-reducing effect in animals. A non-essential amino acid that occurs in high levels in its free state in plasma. It is produced from pyruvate by transamination. It is involved in sugar and acid metabolism, increases IMMUNITY, and provides energy for muscle tissue, BRAIN, and the CENTRAL NERVOUS SYSTEM.